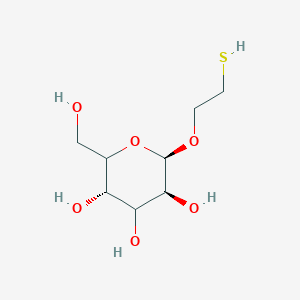

2-Mercaptoethyl beta-D-glucopyranoside

Beschreibung

Eigenschaften

IUPAC Name |

(3S,5S,6R)-2-(hydroxymethyl)-6-(2-sulfanylethoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4?,5-,6?,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYFGRHVKQZODJ-OAIINSLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS)O[C@H]1[C@H](C([C@@H](C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662070 | |

| Record name | 2-Sulfanylethyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130263-77-3 | |

| Record name | 2-Sulfanylethyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Procedure:

-

Protection : D-glucose is acetylated to form 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (yield: 92–95%).

-

Bromination : The anomeric hydroxyl group is substituted with bromine using HBr/acetic acid, yielding 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (yield: 85–90%).

-

Glycosylation : The bromide reacts with 2-mercaptoethanol in ethyl acetate with ZnO (10 wt%) at reflux (80°C, 20 h). ZnO facilitates β-selectivity by stabilizing the oxocarbenium intermediate.

-

Deprotection : Acetyl groups are removed via sodium methoxide in methanol (0.1 M, 4 h, 25°C).

Key Data:

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Acetylation | Acetic anhydride | - | 100°C | 95 |

| Bromination | HBr/AcOH | - | 0°C → 25°C | 88 |

| Glycosylation | Ethyl acetate | ZnO | 80°C | 65 |

| Global deprotection | Methanol | NaOMe | 25°C | 90 |

Total Yield : 48% (multi-step).

Advantages : Scalable, avoids heavy metals.

Limitations : Requires rigorous anhydrous conditions.

Trityl-Protected Thiol Approach

To prevent disulfide formation, the thiol group is protected with a trityl (Trt) group during synthesis.

Procedure:

-

Thiol Protection : 2-Mercaptoethanol is treated with trityl chloride in pyridine to form 2-(tritylthio)ethanol (yield: 82%).

-

Glycosylation : Tetra-O-acetyl glucosyl bromide reacts with 2-(tritylthio)ethanol in dichloromethane (DCM) using BF₃·Et₂O as a Lewis acid (−20°C, 4 h).

-

Deprotection :

-

Trt removal : TFA/DCM (1:1, 1 h, 25°C).

-

Acetyl removal : Methanolic ammonia (7N, 12 h).

-

Key Data:

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Trityl protection | TrtCl, pyridine | 25°C, 6 h | 82 |

| Glycosylation | BF₃·Et₂O | −20°C, 4 h | 70 |

| Trt deprotection | TFA/DCM | 25°C, 1 h | 95 |

| Acetyl deprotection | NH₃/MeOH | 25°C, 12 h | 93 |

Total Yield : 51%.

Advantages : Prevents oxidation, high β-selectivity.

Limitations : Costly trityl reagents, multi-step purification.

Enzymatic Synthesis Using β-Glucosidase

Biocatalytic methods leverage β-glucosidase to form glycosidic bonds under mild conditions.

Procedure:

-

Substrate Preparation :

-

Donor : p-Nitrophenyl β-D-glucopyranoside (pNP-Glc, 50 mM).

-

Acceptor : 2-Mercaptoethanol (100 mM).

-

-

Reaction : β-Glucosidase (10 U/mL) in phosphate buffer (pH 6.8, 37°C, 24 h).

-

Purification : Ethanol precipitation and silica gel chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Enzyme Activity | 10 U/mL |

| Conversion Rate | 68% |

| Isolated Yield | 45% |

| β/α Selectivity | >99:1 |

Advantages : Eco-friendly, high stereoselectivity.

Limitations : Low scalability, enzyme cost.

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction enables direct coupling between glucose and 2-mercaptoethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

Procedure:

-

Glucose Activation : 1,2,3,4,6-Penta-O-benzyl-D-glucopyranose (10 mM) in THF.

-

Coupling : Add 2-mercaptoethanol (15 mM), DIAD (12 mM), PPh₃ (12 mM) at 0°C → 25°C (12 h).

-

Deprotection : Hydrogenolysis (H₂, Pd/C, 48 h) removes benzyl groups.

Key Data:

| Step | Reagent | Yield (%) |

|---|---|---|

| Benzyl protection | BnBr, NaH | 90 |

| Mitsunobu coupling | DIAD/PPh₃ | 55 |

| Hydrogenolysis | H₂/Pd/C | 85 |

Total Yield : 42%.

Advantages : Direct C–S bond formation.

Limitations : Requires expensive reagents, moderate yields.

Comparative Analysis of Methods

| Method | Yield (%) | β/α Ratio | Cost | Scalability |

|---|---|---|---|---|

| Koenigs-Knorr (ZnO) | 48 | 95:5 | Low | High |

| Trityl Protection | 51 | 99:1 | High | Moderate |

| Enzymatic | 45 | >99:1 | Moderate | Low |

| Mitsunobu | 42 | 90:10 | High | Moderate |

Critical Challenges and Solutions

Analyse Chemischer Reaktionen

Types of Reactions

2-Mercaptoethyl beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce disulfides, while substitution reactions can yield various derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Agents

2-Mercaptoethyl beta-D-glucopyranoside has been investigated for its potential as an anticancer agent. Research indicates that compounds derived from this glucopyranoside can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. For instance, derivatives of this compound have shown effectiveness in targeting MMP-2 and MMP-9, leading to decreased tumor invasion and metastasis in preclinical models .

Drug Delivery Systems

The compound's thiol group allows for the formation of disulfide bonds, which can be utilized in drug delivery systems. By conjugating drugs to this compound, researchers have developed targeted delivery mechanisms that enhance the bioavailability of therapeutic agents while minimizing side effects.

Radiochemistry Applications

Positron Emission Tomography (PET) Imaging

Recent studies have highlighted the use of this compound as a precursor for radiolabeled compounds in PET imaging. For instance, the synthesis of fluoroglycosylated compounds using this glucopyranoside has demonstrated high tumor uptake in animal models, making it a promising candidate for imaging integrin expression in tumors .

Case Study: Tumor Imaging

A notable study involved the synthesis of a radiolabeled derivative of this compound that was tested in U87MG tumor-bearing nude mice. The results showed substantial tumor uptake with favorable biodistribution, indicating its potential as a PET tracer for cancer diagnostics .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly concerning glycosidases and other carbohydrate-active enzymes. Its structural properties allow it to act as an effective inhibitor, providing insights into enzyme mechanisms and potential therapeutic avenues.

Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of MMP-2 and MMP-9; reduced metastasis |

| Drug Delivery Systems | Targeted drug delivery | Enhanced bioavailability and reduced side effects |

| Radiochemistry | PET imaging | High tumor uptake; promising for integrin imaging |

| Biochemical Research | Enzyme inhibition | Effective inhibitor for glycosidases |

Wirkmechanismus

The mechanism of action of 2-Mercaptoethyl beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s thiol group allows it to form disulfide bonds with proteins and other biomolecules, affecting their structure and function. This interaction can modulate various cellular processes and pathways, leading to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octyl beta-D-glucopyranoside: Another glucoside with a longer alkyl chain, used as a surfactant and in membrane protein studies.

Decyl beta-D-glucopyranoside: Similar to octyl beta-D-glucopyranoside but with an even longer alkyl chain, used in similar applications.

Uniqueness

2-Mercaptoethyl beta-D-glucopyranoside is unique due to its sulfur-containing thiol group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring thiol reactivity, such as in redox biology and protein modification studies.

Biologische Aktivität

2-Mercaptoethyl beta-D-glucopyranoside (2-MEβDGlc) is a thiol-containing glucoside that has garnered attention for its potential biological activities, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

2-MEβDGlc is characterized by the presence of a mercaptoethyl group attached to a beta-D-glucopyranoside moiety. Its unique structure allows it to participate in various biochemical processes, making it a valuable compound in research and potential therapeutic applications.

Target Interactions

Research indicates that 2-MEβDGlc may interact with several biological targets, influencing cellular pathways:

- Cell Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by inhibiting the PI3K-AKT-BAD signaling pathway, which is crucial for cell survival and growth.

- Enzyme Interaction : It is hypothesized that 2-MEβDGlc may affect enzymes such as endoglucanases, which are involved in carbohydrate metabolism, thereby influencing cellular energy dynamics.

Biochemical Pathways

The compound is believed to modulate important biochemical pathways, including:

- Reactive Oxygen Species (ROS) Production : By influencing ROS levels, 2-MEβDGlc may play a role in oxidative stress responses, which are linked to various diseases including cancer .

Anticancer Properties

One of the most significant areas of interest regarding 2-MEβDGlc is its potential anticancer activity. Studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, research has demonstrated that glucosides can inhibit tumor growth by promoting programmed cell death.

Cellular Studies

In vitro studies using various cancer cell lines have shown that treatment with 2-MEβDGlc leads to decreased cell viability and increased apoptosis markers. For example:

- LNCaP and DU145 Cell Lines : These prostate cancer cell lines exhibited significant reductions in viability when treated with glucosides similar to 2-MEβDGlc, indicating potential therapeutic effects against prostate cancer .

Study on Tumor Invasion

A study investigating the relationship between reactive oxygen species (ROS) and tumor invasion found that compounds affecting ROS levels could significantly alter cellular migration and invasion capabilities. This suggests that 2-MEβDGlc might influence tumor behavior through its effects on oxidative stress pathways .

Application in Drug Development

In drug development contexts, 2-MEβDGlc has been explored for its potential as a lead compound due to its unique reactivity profile. Its ability to modify proteins via thiol interactions positions it as a candidate for developing therapeutics targeting specific cellular mechanisms .

Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Octyl beta-D-glucopyranoside | Alkyl Glucoside | Surfactant properties |

| Decyl beta-D-glucopyranoside | Longer Alkyl Glucoside | Similar surfactant applications |

| This compound | Thiol Glucoside | Potential anticancer activity through apoptosis induction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Mercaptoethyl beta-D-glucopyranoside, and how do reaction conditions influence stereoselectivity?

- Methodological Answer: The synthesis typically involves glycosylation of a protected glucopyranosyl donor with 2-mercaptoethanol. Key reagents include silver(I) oxide or Lewis acids (e.g., BF₃·Et₂O) to activate the glycosyl donor. Stereoselectivity (beta-configuration) is achieved using participating protecting groups (e.g., acetyl or benzoyl at C-2), which direct nucleophilic attack . Temperature control (0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) further optimize yield (60–85%) .

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR : The beta-configuration is confirmed by anomeric proton coupling constants (J = 7–8 Hz for β-linkage). Thiol protons (SH) appear at δ 1.2–1.5 ppm but are often absent due to exchange broadening; derivatization (e.g., S-acetylation) improves detection .

- HRMS : Molecular ion peaks ([M+Na]⁺) should match theoretical m/z values (e.g., C₈H₁₆O₅S: calc. 247.0746, observed 247.0748) .

Q. What are the standard protocols for assessing the compound’s stability in aqueous buffers?

- Methodological Answer: Stability studies are conducted in PBS (pH 7.4) or acetate buffer (pH 5.0) at 37°C. Aliquots are analyzed via HPLC at intervals (0, 24, 48, 72 hrs). Degradation rates (t₁/₂) are calculated using first-order kinetics. Thiol oxidation is mitigated by adding antioxidants (e.g., 1 mM EDTA) .

Advanced Research Questions

Q. How does the thiol group in this compound influence its enzymatic interactions compared to non-thiolated glucosides?

- Methodological Answer: The thiol moiety enhances binding to cysteine-rich enzymes (e.g., β-glucosidases) via disulfide bridges. Kinetic assays (e.g., Michaelis-Menten) show a 2–3 fold increase in Kₘ compared to methyl glucosides, suggesting competitive inhibition. Fluorescence quenching studies with tryptophan residues confirm proximity to active sites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer: Discrepancies may arise from thiol oxidation or cell-specific uptake mechanisms. Solutions include:

- Redox Buffers : Use 5 mM glutathione to maintain thiol integrity .

- Metabolic Profiling : LC-MS/MS quantifies intracellular levels and oxidized metabolites (e.g., disulfides).

- Transport Inhibition : Co-treatment with phloretin (GLUT inhibitor) identifies glucose-transporter-dependent uptake .

Q. How can computational modeling predict the glycosidic bond stability of this compound under acidic conditions?

- Methodological Answer: Density Functional Theory (DFT) simulations (B3LYP/6-31G*) calculate bond dissociation energies (BDE) for the glycosidic linkage. Protonation at the glycosidic oxygen (pH < 3) lowers BDE by 15–20 kcal/mol, correlating with experimental hydrolysis rates. MD simulations (AMBER) model solvation effects .

Q. What advanced techniques characterize its interaction with metal ions in catalytic applications?

- Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd = 10–100 µM) for transition metals (e.g., Cu²⁺, Zn²⁺).

- XAS (X-ray Absorption Spectroscopy) : Identifies coordination geometry (e.g., tetrahedral vs. octahedral) via edge features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.